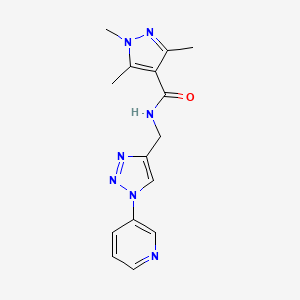
1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N7O and its molecular weight is 311.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Complex Heterocyclic Compounds
Research into the applications of compounds structurally related to 1,3,5-trimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide often focuses on the synthesis of novel heterocyclic compounds. These compounds are synthesized through reactions involving enaminones, aminoheterocycles, and other intermediates, leading to the formation of azolopyrimidines, azolopyridines, and quinolines (Almazroa, Elnagdi, El‐Din, 2004). Such reactions are significant for creating molecules with potential pharmaceutical applications.
Antimycobacterial Activity
Another area of research involves evaluating the antimycobacterial activity of compounds derived from or structurally similar to the subject chemical. These studies aim to identify new therapeutic agents against Mycobacterium tuberculosis. For instance, pyrazolo[4,3-c]pyridine carboxamides have been synthesized and screened for their ability to inhibit the pantothenate synthetase enzyme of Mycobacterium tuberculosis, highlighting their potential as novel antitubercular agents (Amaroju et al., 2017).
Anticancer and Anti-Inflammatory Properties
The synthesis of pyrazolopyrimidines derivatives showcases their potential as anticancer and anti-inflammatory agents. These compounds have been evaluated for their cytotoxic activity against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016). The structure-activity relationship (SAR) analysis provides insights into their mechanism of action and potential therapeutic applications.
Antibacterial Activity
Research has also been conducted on the antibacterial activity of pyrazolopyridine derivatives, indicating their effectiveness against both Gram-negative and Gram-positive bacteria. This suggests potential applications in addressing antibiotic resistance and developing new antimicrobial agents (Panda, Karmakar, Jena, 2011).
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-10-14(11(2)21(3)19-10)15(23)17-7-12-9-22(20-18-12)13-5-4-6-16-8-13/h4-6,8-9H,7H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULLZYUXTDDXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888383.png)

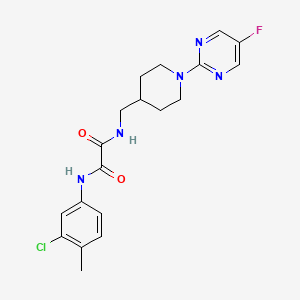


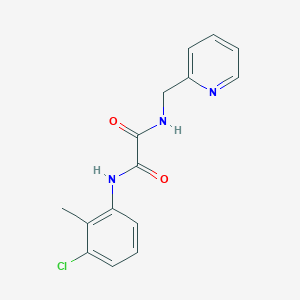
![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2888393.png)
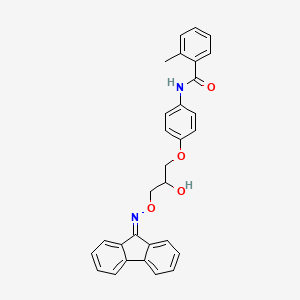

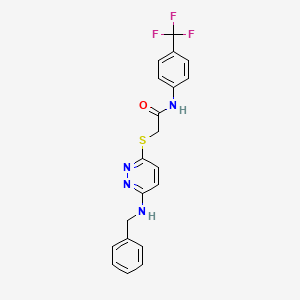
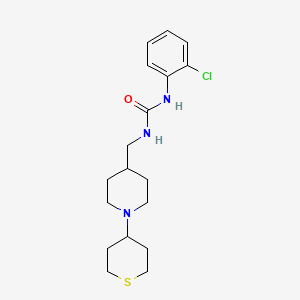
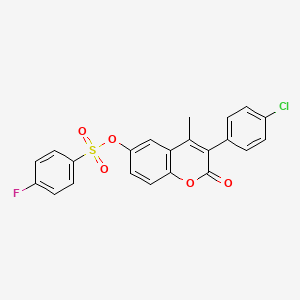
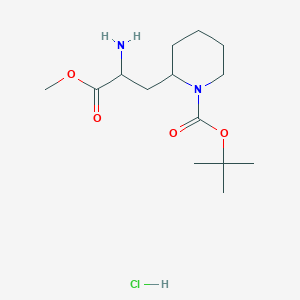
![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)